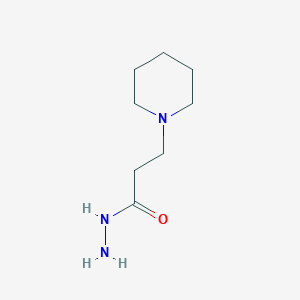

3-(Piperidin-1-il)propanohidrazida

Descripción general

Descripción

Synthesis Analysis

The synthesis of analogs and derivatives related to piperidine, such as 3-((hetera)cyclobutyl)azetidines, demonstrates the utility of piperidine and its analogs as building blocks for drug discovery. The synthesis process often involves cyclization of specific intermediates and can provide insights into the synthesis of 3-(Piperidin-1-yl)propanehydrazide and similar compounds (Feskov et al., 2019).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including 3-(Piperidin-1-yl)propanehydrazide, can be analyzed through various spectroscopic techniques. Studies often employ X-ray diffraction and NMR to determine the geometry and conformational flexibility of these molecules, providing a foundation for understanding their chemical behavior and reactivity (Taşal et al., 2009).

Chemical Reactions and Properties

Piperidine derivatives participate in a variety of chemical reactions, forming different structures such as thiazoles, thiadiazoles, and triazoles, which underline their versatility in chemical synthesis and potential applications in medicinal chemistry (Abdel‐Aziz et al., 2009).

Physical Properties Analysis

The physical properties of piperidine derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in various fields. For instance, the crystalline structure of these compounds can influence their reactivity and interaction with biological targets, which is essential for drug design and discovery (Fun et al., 2012).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards different reagents, define the chemical behavior of piperidine derivatives. These properties are fundamental for understanding their mechanism of action in biological systems and for the development of new chemical entities with desired pharmacological profiles (Khooa & Hazellb, 2005).

Aplicaciones Científicas De Investigación

Propiedades químicas

“3-(Piperidin-1-il)propanohidrazida” es un compuesto químico con el Número CAS: 29800-31-5 . Tiene un peso molecular de 171.24 y su nombre IUPAC es 3-(1-piperidinil)propanohidrazida . El compuesto se almacena típicamente a temperatura ambiente y está disponible en forma de polvo .

Síntesis

Las piperidinas, incluida la “this compound”, juegan un papel importante en la industria farmacéutica . Están presentes en más de veinte clases de productos farmacéuticos, así como en alcaloides . Varias reacciones intra e intermoleculares conducen a la formación de diferentes derivados de piperidina .

Aplicaciones farmacéuticas

Los derivados de piperidina se han encontrado en más de veinte clases de productos farmacéuticos . Las aplicaciones farmacéuticas de las piperidinas sintéticas y naturales se han estudiado ampliamente .

Evaluación biológica

La evaluación biológica de posibles fármacos que contienen el grupo piperidina ha experimentado recientes avances científicos . Esto incluye el descubrimiento de posibles fármacos y la evaluación de su actividad biológica .

Diseño de fármacos

Los compuestos que contienen piperidina representan uno de los bloques medicinales sintéticos más importantes para la construcción de fármacos . Más de 7000 artículos relacionados con la piperidina se publicaron durante los últimos cinco años , lo que indica la importancia de las piperidinas en el diseño de fármacos.

Actividad anticancerígena

La espirooxindolopirrolidina integrada en la piperidinona, un derivado de la piperidina, ha mostrado una posible actividad anticancerígena . El producto sintetizado mostró una citotoxicidad y una inducción de apoptosis ligeramente mejores en el modelo de células tumorales FaDu de la hipofaringe que el fármaco de referencia .

Efecto anticoagulante

Los derivados de 4-(piperidin-1-il)piridina, otra clase de derivados de piperidina, han mostrado buenos efectos anticoagulantes . Los estudios de relación estructura-actividad revelaron que estos compuestos exhibían una fuerte inhibición del factor IIa .

Investigación futura

El desarrollo de métodos rápidos y rentables para la síntesis de piperidinas sustituidas es una tarea importante de la química orgánica moderna . La investigación futura probablemente se centrará en métodos específicos de síntesis de piperidina, funcionalización y su aplicación farmacológica .

Mecanismo De Acción

Target of Action

Piperidine derivatives, which include 3-(piperidin-1-yl)propanehydrazide, are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .

Mode of Action

Piperidine derivatives have been found to exhibit a variety of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects .

Biochemical Pathways

It’s known that piperidine derivatives can influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

The compound’s molecular weight is 17124 , which could potentially influence its pharmacokinetic properties.

Result of Action

Piperidine derivatives have been found to exhibit a variety of biological activities, which would result in various molecular and cellular effects .

Action Environment

One study found that the photophysical properties of a benzanthrone derivative containing a piperidin-1-yl group were influenced by the polarity of the solvent . This suggests that environmental factors could potentially influence the action of 3-(Piperidin-1-yl)propanehydrazide.

Safety and Hazards

While the specific safety data sheet for 3-(Piperidin-1-yl)propanehydrazide was not found, piperidine, a related compound, is classified as a flammable liquid (Category 2), and it has acute toxicity when swallowed (Category 4), inhaled (Category 3), or in contact with skin (Category 3). It also causes severe skin burns and eye damage (Category 1B), and poses a short-term (acute) aquatic hazard (Category 3) .

Direcciones Futuras

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is potential for future research and development in this area.

Análisis Bioquímico

Biochemical Properties

3-(Piperidin-1-yl)propanehydrazide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with tubulin, where it inhibits tubulin polymerization, leading to antiproliferative activity . This interaction is crucial in the context of cancer research, as inhibiting tubulin polymerization can prevent the proliferation of cancer cells. Additionally, 3-(Piperidin-1-yl)propanehydrazide has been shown to interact with other proteins involved in cell signaling pathways, further influencing cellular functions .

Cellular Effects

The effects of 3-(Piperidin-1-yl)propanehydrazide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with tubulin leads to the inhibition of cell division, which is a critical process in cancer cell proliferation . Furthermore, 3-(Piperidin-1-yl)propanehydrazide has been observed to modulate gene expression, leading to changes in the production of proteins that are essential for cell survival and function .

Molecular Mechanism

At the molecular level, 3-(Piperidin-1-yl)propanehydrazide exerts its effects through several mechanisms. It binds to tubulin, inhibiting its polymerization and thus preventing the formation of microtubules, which are essential for cell division . This binding interaction is a form of enzyme inhibition, as it prevents tubulin from performing its normal function. Additionally, 3-(Piperidin-1-yl)propanehydrazide can influence gene expression by interacting with transcription factors and other proteins involved in the regulation of gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Piperidin-1-yl)propanehydrazide change over time. The compound is relatively stable under normal storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that 3-(Piperidin-1-yl)propanehydrazide can have lasting effects on cellular function, particularly in the context of cancer cell proliferation. These effects are observed both in vitro and in vivo, with the compound maintaining its antiproliferative activity over time .

Dosage Effects in Animal Models

The effects of 3-(Piperidin-1-yl)propanehydrazide vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without causing adverse effects . At higher doses, toxic effects can be observed, including damage to normal cells and tissues. These threshold effects are critical for determining the safe and effective dosage of 3-(Piperidin-1-yl)propanehydrazide in therapeutic applications .

Metabolic Pathways

3-(Piperidin-1-yl)propanehydrazide is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, 3-(Piperidin-1-yl)propanehydrazide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues are influenced by these interactions, which are essential for its therapeutic efficacy .

Subcellular Localization

The subcellular localization of 3-(Piperidin-1-yl)propanehydrazide is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that 3-(Piperidin-1-yl)propanehydrazide exerts its effects at the right place and time within the cell, enhancing its therapeutic potential .

Propiedades

IUPAC Name |

3-piperidin-1-ylpropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c9-10-8(12)4-7-11-5-2-1-3-6-11/h1-7,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVBNMXEAMVLLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354570 | |

| Record name | 3-(piperidin-1-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836214 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

29800-31-5 | |

| Record name | 3-(piperidin-1-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

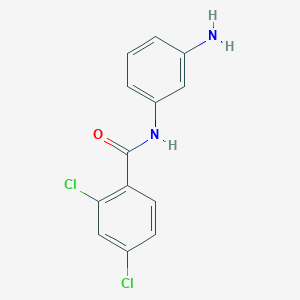

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1269599.png)

![4-Benzyl-5-methyl-4h-[1,2,4]triazole-3-thiol](/img/structure/B1269600.png)

![2-amino-N-phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1269602.png)